An In-Depth Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid
An In-Depth Technical Guide to (S)-N-Boc-azetidine-2-carboxylic acid
(S)-N-Boc-azetidine-2-carboxylic acid , also known as (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, is a synthetic, non-proteinogenic amino acid derivative. It serves as a crucial building block in medicinal chemistry and drug development. Its rigid, four-membered azetidine ring makes it a valuable proline analogue for introducing conformational constraints into peptides and small molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications for researchers and drug development professionals.
Core Physicochemical Properties
The physicochemical properties of (S)-N-Boc-azetidine-2-carboxylic acid are essential for its handling, storage, and application in chemical synthesis. The quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 51077-14-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₅NO₄ | [1][2][3][4][5] |
| Molecular Weight | 201.22 g/mol | [2][3][5] |
| Appearance | White solid or crystals | [3][6] |
| Melting Point | 105-110 °C | [3] |
| Optical Activity | [α]/D: -120.0 ± 2.0° (c=1 in methanol) | [3] |
| pKa (Predicted) | 4.01 ± 0.20 | [3][6] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [3] |
| Storage | Room temperature, sealed in dry, dark place | [3][4][6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of (S)-N-Boc-azetidine-2-carboxylic acid are critical for its effective use in research.
Synthesis Protocol: N-Boc Protection
The most common method for preparing (S)-N-Boc-azetidine-2-carboxylic acid is through the protection of the secondary amine of (S)-azetidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).[3]
Materials:
-
(S)-azetidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, dilute)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) and di-tert-butyl dicarbonate (1.25 eq) in a mixture of ethanol and water.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.05 eq) to the reaction mixture.[3]
-
Remove the ice bath and allow the mixture to stir at room temperature overnight.[3]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.[3]
-
Dilute the remaining aqueous solution with water and acidify to pH 3 using dilute HCl.[3]
-
Extract the product into ethyl acetate (3 times).[3]
-
Combine the organic layers and wash sequentially with water and then brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.[3]
Caption: General workflow for the synthesis of (S)-N-Boc-azetidine-2-carboxylic acid.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum shows characteristic signals. The proton on the α-carbon (C2) typically appears as a multiplet around 4.79 ppm. The protons on the azetidine ring methylene groups (C3 and C4) appear as multiplets around 2.46 ppm and 3.93 ppm, respectively. The nine equivalent protons of the tert-butyl (Boc) group give a strong singlet signal at approximately 1.48 ppm.[3] The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm.[7]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm region.[7] The carbons of the azetidine ring and the Boc protecting group will appear at distinct chemical shifts.
High-Performance Liquid Chromatography (HPLC): Purity analysis is often performed using reverse-phase HPLC. While a specific method for the N-Boc protected form is proprietary to manufacturers, a general method for the parent compound, azetidine-2-carboxylic acid, can be adapted.[8]
-
Column: Cation exchange resin column or a reverse-phase C18 column.[8]
-
Mobile Phase: A gradient of aqueous buffer (e.g., sodium citrate) and an organic modifier like acetonitrile is common.[8][9] For the N-Boc derivative, a simpler mobile phase of acetonitrile and water with an acid modifier (like formic acid or TFA) is typically effective.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.[10]
Applications in Drug Development and Peptide Synthesis
(S)-N-Boc-azetidine-2-carboxylic acid is primarily used as a conformationally constrained proline analogue in peptide synthesis.[11] Its incorporation into a peptide chain can induce specific secondary structures, such as turns or helices, and can enhance metabolic stability by protecting against enzymatic degradation.
Solid-Phase Peptide Synthesis (SPPS): The compound is well-suited for Boc-based solid-phase peptide synthesis. The general cycle involves:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]
-
Neutralization: The resulting ammonium salt is neutralized with a base.
-
Coupling: A solution of (S)-N-Boc-azetidine-2-carboxylic acid, activated by a coupling reagent (e.g., DCC/HOBt or HBTU), is added to the resin to form the new peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts. This cycle is repeated to elongate the peptide chain.
Caption: Workflow for using Boc-Aze-OH in Solid-Phase Peptide Synthesis (SPPS).
Biological Role and Signaling Pathways
While (S)-N-Boc-azetidine-2-carboxylic acid is a synthetic precursor, its deprotected form, azetidine-2-carboxylic acid (Aze) , has significant biological effects. As a structural analogue of proline, Aze can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into newly synthesized proteins in place of proline.[13][14][15]
This misincorporation leads to the production of abnormal proteins with altered structures and impaired biological activity.[16] The accumulation of these misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR) , primarily originating in the Endoplasmic Reticulum (ER).[15][17][18]
Mechanism of Aze-Induced Proteotoxicity:
-
Misincorporation: Aze is incorporated into nascent polypeptide chains instead of proline.[14]
-
Protein Misfolding: The smaller, more rigid four-membered ring of Aze disrupts the protein's secondary and tertiary structure, leading to misfolding.[13]
-
ER Stress: Misfolded proteins accumulate in the ER, triggering ER stress.
-
UPR Activation: The UPR is activated through three main sensor pathways: PERK, IRE1, and ATF6. This leads to a global stress response, including the upregulation of chaperone proteins to aid in refolding, and if the stress is too severe, the initiation of apoptosis (programmed cell death).[17][18]
This pathway highlights the potential toxicity of peptides containing Aze, a critical consideration in drug design. The ability to induce localized cell stress or apoptosis can be harnessed for therapeutic purposes, such as in anticancer agents.[19]
Caption: Pathway of Aze-induced proteotoxicity and the Unfolded Protein Response.
References
- 1. peptide.com [peptide.com]
- 2. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. scispace.com [scispace.com]
- 12. chempep.com [chempep.com]
- 13. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
